Cas no 149520-74-1 (3-Aminocyclohexanone)

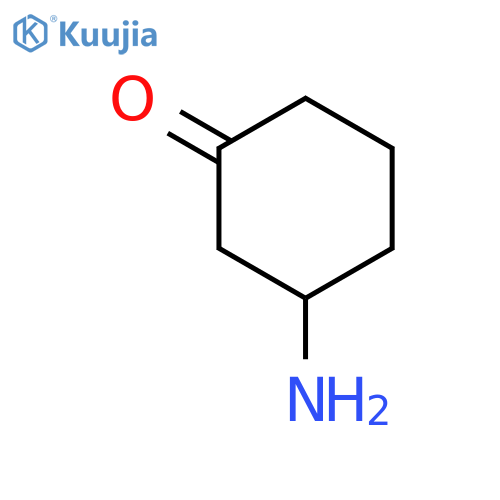

3-Aminocyclohexanone structure

商品名:3-Aminocyclohexanone

CAS番号:149520-74-1

MF:C6H11NO

メガワット:113.157641649246

MDL:MFCD27935377

CID:1036530

PubChem ID:21873184

3-Aminocyclohexanone 化学的及び物理的性質

名前と識別子

-

- 3-aminocyclohexan-1-one

- 3-Aminocyclohexanone

- 3-AMINOCYCLOHEXANONE HYDROCHLORIDE

- cyclohexanone, 3-amino-

- 3-AMINOCYCLOHEXANONE hcl

- ASBBDDWCPOFASB-UHFFFAOYSA-N

- DA-10032

- AKOS006288110

- DTXSID80619179

- SCHEMBL496956

- 1-amino-cyclohexan-3-one

- EN300-183776

- (3S)-3-aminocyclohexanone

- 3-Aminocyclohexanonehydrochloride

- CS-0055078

- A884262

- 149520-74-1

- 3-amino-2-cyclohexen-1-ketone

-

- MDL: MFCD27935377

- インチ: InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2

- InChIKey: ASBBDDWCPOFASB-UHFFFAOYSA-N

- ほほえんだ: C1CC(CC(=O)C1)N

計算された属性

- せいみつぶんしりょう: 113.08413

- どういたいしつりょう: 113.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- 密度みつど: 1.023±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 199.2±33.0 ºC (760 Torr),

- フラッシュポイント: 74.3±25.4 ºC,

- ようかいど: 可溶性(129 g/l)(25ºC)、

- PSA: 43.09

3-Aminocyclohexanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A577763-10mg |

3-Aminocyclohexanone |

149520-74-1 | 10mg |

$ 87.00 | 2023-04-19 | ||

| Enamine | EN300-183776-5.0g |

3-aminocyclohexan-1-one |

149520-74-1 | 5g |

$2485.0 | 2023-05-26 | ||

| TRC | A577763-100mg |

3-Aminocyclohexanone |

149520-74-1 | 100mg |

$ 356.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | D372578-5g |

3-aminocyclohexanone hydrochloride |

149520-74-1 | 95% | 5g |

$595 | 2024-05-24 | |

| Enamine | EN300-183776-5g |

3-aminocyclohexan-1-one |

149520-74-1 | 5g |

$1240.0 | 2023-09-19 | ||

| A2B Chem LLC | AA74678-250mg |

3-Aminocyclohexanone hydrochloride |

149520-74-1 | 95% | 250mg |

$114.00 | 2024-01-04 | |

| eNovation Chemicals LLC | D372578-10g |

3-aminocyclohexanone hydrochloride |

149520-74-1 | 95% | 10g |

$1060 | 2025-02-21 | |

| Chemenu | CM201886-100mg |

3-Aminocyclohexanone |

149520-74-1 | 95% | 100mg |

$80 | 2023-03-07 | |

| eNovation Chemicals LLC | Y0977307-5g |

3-aminocyclohexanone hydrochloride |

149520-74-1 | 95% | 5g |

$590 | 2024-08-03 | |

| TRC | A577763-50mg |

3-Aminocyclohexanone |

149520-74-1 | 50mg |

$ 196.00 | 2023-04-19 |

3-Aminocyclohexanone 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

149520-74-1 (3-Aminocyclohexanone) 関連製品

- 19010-87-8(4-Aminopentan-2-one)

- 1228748-71-7(3-aminocyclopentan-1-one)

- 87976-86-1(4-Aminocyclohexanone)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:149520-74-1)3-Aminocyclohexanone

清らかである:99%

はかる:5g

価格 ($):521.0